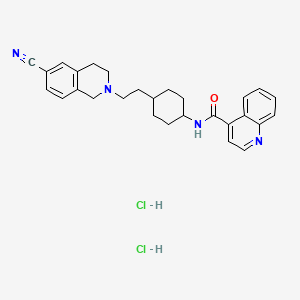
SB 277011A dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SB 277011A is a highly selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in treating addiction and other neuropsychiatric disorders. The compound exhibits high affinity for the dopamine D3 receptor, with significant selectivity over other receptor subtypes .
Aplicaciones Científicas De Investigación
SB 277011A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of dopamine receptor antagonists.
Biology: Employed in studies investigating the role of dopamine D3 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating addiction, particularly nicotine and cocaine addiction, by blocking the dopamine D3 receptor
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mecanismo De Acción
Target of Action
SB 277011A dihydrochloride is a potent, selective, orally bioavailable, and brain-penetrant dopamine D3 receptor antagonist . The primary target of SB 277011A dihydrochloride is the dopamine D3 receptor, with pKi values of 8.0 for D3 . It exhibits over 100-fold selectivity over D2 receptors .
Mode of Action
SB 277011A dihydrochloride interacts with its target, the dopamine D3 receptor, by binding to it and acting as an antagonist . This means it blocks the action of dopamine at the D3 receptor, preventing the typical physiological responses that would occur upon dopamine binding.
Result of Action
SB 277011A dihydrochloride’s antagonistic action on the dopamine D3 receptor has been associated with a decrease in drug-seeking behavior . It has been found to inhibit cocaine-seeking behavior and cocaine-enhanced brain stimulation reward in rats . This suggests that it may have potential therapeutic applications in the treatment of addiction.
Análisis Bioquímico
Biochemical Properties
SB 277011A dihydrochloride interacts with the dopamine D3 receptor, exhibiting high affinity with pKi values of 8.0 . It shows less interaction with D2, 5-HT1B, and 5-HT1D receptors, with pKi values of 6.0, <5.2, and 5.9 respectively . The nature of these interactions primarily involves antagonistic action at the D3 receptor, thereby inhibiting the activity of this receptor .
Cellular Effects
The effects of SB 277011A dihydrochloride on cells are largely due to its antagonistic action on the dopamine D3 receptor. It has been shown to diminish nicotine, cocaine, and alcohol self-administration . This suggests that it may interfere with the mechanisms of drug-taking and reinstatement of drug-taking behaviors at the cellular level .
Molecular Mechanism
SB 277011A dihydrochloride exerts its effects at the molecular level primarily through its antagonistic action on the dopamine D3 receptor . By binding to this receptor, it inhibits the normal activity of the receptor, thereby influencing the downstream signaling pathways .
Dosage Effects in Animal Models
In animal models, SB 277011A dihydrochloride has been shown to attenuate methamphetamine-enhanced brain stimulation reward in rats
Transport and Distribution
SB 277011A dihydrochloride is known to be brain-penetrant, suggesting that it can cross the blood-brain barrier
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SB 277011A can be synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Intermediate: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.
Introduction of the Nitrile Group: The nitrile group is introduced through a nucleophilic substitution reaction.
Formation of the Final Product: The final step involves the coupling of the isoquinoline intermediate with a suitable amine to form SB 277011A
Industrial Production Methods
Industrial production of SB 277011A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
SB 277011A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify functional groups on the isoquinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of SB 277011A with modified functional groups, which can be further studied for their pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
BP 897: A partial agonist of the dopamine D3 receptor.
S 33084: Another selective dopamine D3 receptor antagonist.
SB 269970: A selective serotonin receptor antagonist with some affinity for dopamine receptors
Uniqueness
SB 277011A is unique due to its high selectivity and affinity for the dopamine D3 receptor, with minimal activity at other receptor subtypes. This selectivity makes it a valuable tool for studying the specific role of dopamine D3 receptors in various physiological and pathological processes .
Propiedades
IUPAC Name |
N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O.2ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZIOTGUXSPDAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
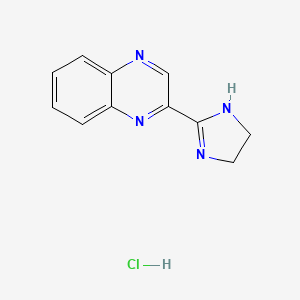
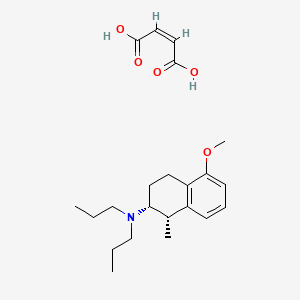
![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B560215.png)
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-6-chloro-1-propan-2-ylbenzimidazole-4-carboxamide;dihydrochloride](/img/structure/B560218.png)
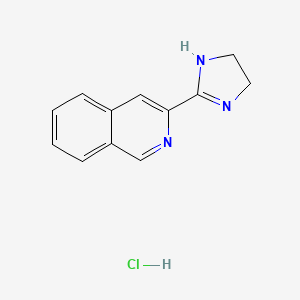
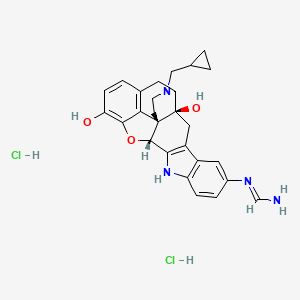


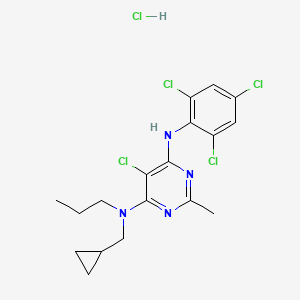
![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)
![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)
![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B560229.png)
